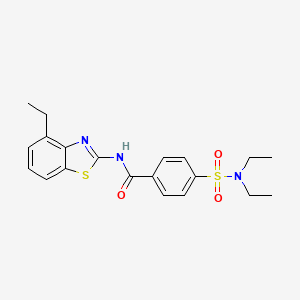

4-(diethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide

Description

This compound belongs to the benzamide class, featuring a diethylsulfamoyl group at the para position of the benzoyl moiety and a 4-ethyl-substituted 1,3-benzothiazol-2-yl amine group. The diethylsulfamoyl group is a key pharmacophore, often associated with enhanced solubility and bioactivity due to its polar sulfonamide moiety .

Properties

IUPAC Name |

4-(diethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S2/c1-4-14-8-7-9-17-18(14)21-20(27-17)22-19(24)15-10-12-16(13-11-15)28(25,26)23(5-2)6-3/h7-13H,4-6H2,1-3H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGGHBLJUIOIHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzothiazole Ring: Starting from 2-aminothiophenol and ethyl bromide, the benzothiazole ring can be synthesized through a cyclization reaction.

Introduction of the Benzamide Moiety: The benzothiazole derivative can then be reacted with 4-ethylbenzoic acid to form the benzamide linkage.

Sulfonamide Formation: Finally, the diethylsulfamoyl group can be introduced via a sulfonation reaction using diethylamine and a suitable sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

Reduction: Reduction reactions could target the benzamide or benzothiazole rings, potentially altering their electronic properties.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions (acidic, basic, or neutral) can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or altered aromatic systems.

Scientific Research Applications

Chemistry

In chemistry, this compound could serve as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

Medicine

Medicinally, derivatives of benzamides are often explored for their pharmacological activities, including as anti-inflammatory, analgesic, or antipsychotic agents.

Industry

Industrially, the compound could be used in the development of specialty chemicals, dyes, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for 4-(diethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with various molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The benzothiazole moiety might enhance binding affinity or specificity, while the sulfonamide group could influence solubility and bioavailability.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

The 4-ethyl group on the benzothiazole ring distinguishes this compound from closely related derivatives. Key analogs include:

*Note: Biological activity is inferred from analogs like N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide derivatives, which show affinity for neurological targets .

Sulfamoyl Group Modifications

The diethylsulfamoyl group is conserved across most analogs, but variations in substituents on the sulfonamide nitrogen alter properties:

- N,N-Diethylsulfamoyl : Enhances membrane permeability due to moderate hydrophobicity .

- N-Methyl-N-phenylsulfamoyl : Increases aromatic interactions in binding pockets (e.g., 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide) .

- N-Butyl-N-ethylsulfamoyl : Extends alkyl chains for improved lipophilicity (e.g., 4-[butyl(ethyl)sulfamoyl]-N-(4-methylthio-1,3-benzothiazol-2-yl)benzamide) .

Spectroscopic Data

- IR Spectroscopy : Absence of νC=O (~1663–1682 cm⁻¹) confirms cyclization to benzothiazole, while νC=S (~1247–1255 cm⁻¹) and νNH (~3278–3414 cm⁻¹) validate tautomeric forms .

- NMR : Methyl/methylene protons in the ethyl group (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) distinguish the target compound from methoxy/ethoxy analogs .

Biological Activity

4-(diethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound belonging to the class of benzamides. Its unique structure, featuring a diethylsulfamoyl group and a benzothiazole moiety, suggests potential biological activity that warrants detailed exploration. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

- IUPAC Name : this compound

- Molecular Formula : CHNOS

- CAS Number : 892853-90-6

The structure includes a benzamide core with a diethylsulfamoyl group that enhances its solubility and bioavailability, while the benzothiazole ring may improve binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group is known to modulate the activity of various biological pathways through competitive inhibition or allosteric modulation. The benzothiazole moiety is likely to enhance the compound's ability to penetrate cellular membranes and bind effectively to its targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that benzothiazole derivatives possess significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as chemotherapeutic agents.

- Anti-inflammatory Effects : Certain sulfamoyl compounds have been reported to exhibit anti-inflammatory activity through the inhibition of pro-inflammatory cytokines.

In Vitro Studies

In vitro evaluations have been conducted to assess the efficacy of related compounds against pathogens and cancer cells. For instance:

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Benzothiazole Derivative A | E. coli | 15 | |

| Benzothiazole Derivative B | MCF-7 (Breast Cancer) | 20 | |

| Benzothiazole Derivative C | RAW264.7 (Macrophages) | 25 |

These studies highlight the potential of benzothiazole derivatives in therapeutic applications.

Case Studies

A notable case study involved the synthesis and evaluation of several benzothiazole derivatives for schistosomicidal activity against Schistosoma mansoni. Compounds were tested at varying concentrations (10, 50, and 100 µg/mL), revealing promising results for specific analogs that could lead to new treatments for schistosomiasis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.